molecular formula C17H22N2O5S B2551798 N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide CAS No. 337924-42-2

N-(3,4-dimethoxybenzyl)-N'-(4-methoxybenzyl)sulfamide

Cat. No.: B2551798
CAS No.: 337924-42-2
M. Wt: 366.43
InChI Key: ZSFMTLDKUDYQGM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N’-(4-methoxybenzyl)sulfamide is an organic compound that belongs to the class of sulfamides Sulfamides are derivatives of sulfonamides, where the sulfonamide group is bonded to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N’-(4-methoxybenzyl)sulfamide typically involves the reaction of 3,4-dimethoxybenzylamine and 4-methoxybenzylamine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N’-(4-methoxybenzyl)sulfamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfamide group can be reduced to form amines.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N’-(4-methoxybenzyl)sulfamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and sulfamide groups can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-N’-(4-methoxyphenyl)sulfamide
  • N-(3,4-dimethoxyphenyl)-N’-(4-methoxybenzyl)sulfamide
  • N-(3,4-dimethoxybenzyl)-N’-(4-methoxybenzyl)carbamate

Uniqueness

N-(3,4-dimethoxybenzyl)-N’-(4-methoxybenzyl)sulfamide is unique due to the specific substitution pattern of the benzyl groups, which can influence its chemical reactivity and biological activity. The presence of both 3,4-dimethoxy and 4-methoxy groups can enhance its solubility and stability compared to similar compounds.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methylsulfamoyl]-1-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-22-15-7-4-13(5-8-15)11-18-25(20,21)19-12-14-6-9-16(23-2)17(10-14)24-3/h4-10,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFMTLDKUDYQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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